Phenol, 4-[(4-ethoxyphenyl)azo]-
Overview
Description
Phenol, 4-[(4-ethoxyphenyl)azo]- is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in the synthesis of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-[(4-ethoxyphenyl)azo]- can be synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline, which involves treating it with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. This diazonium salt is then coupled with phenol in an alkaline medium to produce the desired azo compound .
Industrial Production Methods
On an industrial scale, the synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- follows similar principles but is optimized for large-scale production. This involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(4-ethoxyphenyl)azo]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic group activates the aromatic ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted phenols with nitro, sulfonyl, or halogen groups.
Oxidation: Quinones.
Reduction: Corresponding amines.
Scientific Research Applications
Phenol, 4-[(4-ethoxyphenyl)azo]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of Phenol, 4-[(4-ethoxyphenyl)azo]- primarily involves its ability to undergo azo coupling reactions. The azo group (N=N) acts as a bridge between two aromatic rings, allowing for the formation of extended conjugated systems. This conjugation is responsible for the compound’s vibrant color properties, making it useful in dye applications .
Comparison with Similar Compounds
Phenol, 4-[(4-ethoxyphenyl)azo]- can be compared with other azo compounds such as:
Phenol, 4-[(4-methoxyphenyl)azo]-: Similar structure but with a methoxy group instead of an ethoxy group.
Phenol, 4-[(4-chlorophenyl)azo]-: Contains a chlorine atom instead of an ethoxy group.
Phenol, 4-[(4-nitrophenyl)azo]-: Contains a nitro group instead of an ethoxy group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the varying substituents on the aromatic ring .
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14-9-5-12(6-10-14)16-15-11-3-7-13(17)8-4-11/h3-10,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYPDPCKPFBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062468 | |
Record name | Phenol, 4-[(4-ethoxyphenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-26-6 | |
Record name | 4-[2-(4-Ethoxyphenyl)diazenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2496-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(2-(4-ethoxyphenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-[2-(4-ethoxyphenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-[(4-ethoxyphenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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